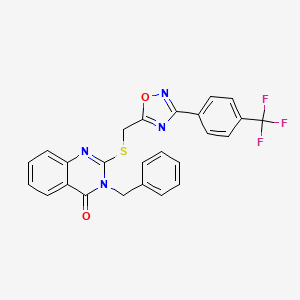

![molecular formula C20H17FN4O5S B2787288 Methyl 5-({(4-fluorophenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]amino}methyl)-2-furoate CAS No. 1251694-79-7](/img/structure/B2787288.png)

Methyl 5-({(4-fluorophenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]amino}methyl)-2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a methyl ester, a fluorophenyl group, a triazolopyridine group, and a sulfonyl group. These groups suggest that the compound could have a variety of chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It likely has a complex, multi-ring structure due to the presence of the triazolopyridine group. The fluorophenyl and sulfonyl groups are likely attached to different parts of this ring structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the sulfonyl group could participate in substitution reactions. The fluorine atoms might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could increase the compound’s stability and affect its polarity .Aplicaciones Científicas De Investigación

Antimycobacterial Agents

Furan derivatives: have been identified as promising antimycobacterial agents, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). These compounds can interfere with iron homeostasis, which is crucial for the survival of the bacteria within the host. Given the structural similarity, the compound could potentially be optimized to enhance its activity against mycobacterial models .

Antitubercular Activity

The compound’s ability to act as a sulfonyl inhibitor could be harnessed to target specific enzymes in the biosynthesis of siderophores, which are essential for iron acquisition in mycobacteria. This could lead to the development of new antitubercular drugs that work by inhibiting the salicylate synthase MbtI enzyme .

Anti-Inflammatory and Analgesic Properties

Compounds with similar structures have shown anti-inflammatory and analgesic activities. The sulfonyl and triazolo groups within the compound could be explored for their potential to reduce inflammation and pain, possibly with lower ulcerogenic indexes compared to current medications .

Antiviral Activity

The triazolo and pyridine components of the compound could be investigated for their antiviral properties. Indole derivatives, which share some structural features with the compound, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. This suggests that the compound could be a candidate for antiviral drug development .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides. They are involved in various biological processes, including pain perception, mood regulation, and immune response modulation.

Mode of Action

Fezolinetant interacts with its target, the Neurokinin Receptor, by binding to it. This binding inhibits the receptor’s activity , leading to changes in the cellular processes that the receptor regulates. The exact nature of these changes depends on the specific type of Neurokinin Receptor and the cell in which it is expressed.

Pharmacokinetics

Fezolinetant’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailabilityIt is known that the compound is soluble in dmso , which suggests it may be well-absorbed and distributed in the body.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5-[[4-fluoro-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]anilino]methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O5S/c1-13-22-23-19-18(4-3-11-24(13)19)31(27,28)25(15-7-5-14(21)6-8-15)12-16-9-10-17(30-16)20(26)29-2/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVYVJLOKUVQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)

![3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2787209.png)

![3,5-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2787210.png)

![Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B2787212.png)

![7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2787215.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)

![(1R,4R)-N-butyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2787222.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)

![3-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787228.png)